Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2-phenyl-3,1-benzoxazepine

Medicinal Chemistry ADME Drug Design

7-Bromo-2-phenyl-3,1-benzoxazepine (CAS 19062-90-9) is a brominated heterocyclic compound belonging to the 3,1-benzoxazepine class, characterized by a fused benzene-oxazepine bicyclic core with a phenyl substituent at position 2 and a bromine atom at position 7. Its molecular formula is C15H10BrNO, with a molecular weight of 300.15 g/mol, and it exhibits distinctive physicochemical properties including a boiling point of 412.0±55.0 °C at 760 mmHg and an XLogP3-AA estimated value of approximately 4.2, reflecting its substantial lipophilicity relative to non-halogenated analogs.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 19062-90-9
Cat. No. B092316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-phenyl-3,1-benzoxazepine
CAS19062-90-9
Synonyms7-Bromo-2-phenyl-3,1-benzoxazepine
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br
InChIInChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H
InChIKeyAIBBQTHVKOGPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-phenyl-3,1-benzoxazepine (CAS 19062-90-9): Structural and Physicochemical Profile for Research Sourcing


7-Bromo-2-phenyl-3,1-benzoxazepine (CAS 19062-90-9) is a brominated heterocyclic compound belonging to the 3,1-benzoxazepine class, characterized by a fused benzene-oxazepine bicyclic core with a phenyl substituent at position 2 and a bromine atom at position 7 [1]. Its molecular formula is C15H10BrNO, with a molecular weight of 300.15 g/mol, and it exhibits distinctive physicochemical properties including a boiling point of 412.0±55.0 °C at 760 mmHg and an XLogP3-AA estimated value of approximately 4.2, reflecting its substantial lipophilicity relative to non-halogenated analogs .

Why Generic Substitution of 7-Bromo-2-phenyl-3,1-benzoxazepine with Unsubstituted or Alternative Benzoxazepines Is Not Feasible


Simple replacement of 7-bromo-2-phenyl-3,1-benzoxazepine with the unsubstituted 2-phenyl-3,1-benzoxazepine (CAS 14300-21-1) or other benzoxazepine analogs is not scientifically justifiable due to substantial differences in physicochemical properties, synthetic accessibility at scale, and defined application-specific utility. The presence of the bromine atom at the 7-position dramatically alters lipophilicity (XLogP3-AA ~4.2 vs. ~3.2 for the unsubstituted parent), boiling point (412.0°C vs. 360.2°C), and molecular weight (300.15 vs. 221.25 g/mol), directly impacting solubility, purification requirements, and biological partitioning . Furthermore, the 7-bromo derivative is a validated key intermediate in the scalable synthesis of clinically relevant mTOR inhibitors, a role for which unsubstituted or alternative halogen-substituted analogs are not documented in the literature and lack established manufacturing routes [1].

Quantitative Differentiation Evidence for 7-Bromo-2-phenyl-3,1-benzoxazepine (CAS 19062-90-9) Against Comparator Compounds


Lipophilicity (XLogP3-AA) Comparison: 7-Bromo vs. Unsubstituted Benzoxazepine

The 7-bromo derivative exhibits a substantially higher lipophilicity than the unsubstituted 2-phenyl-3,1-benzoxazepine, a critical parameter influencing membrane permeability and metabolic stability in drug discovery programs .

Medicinal Chemistry ADME Drug Design

Boiling Point Differential: Impact on Purification and Handling

The 7-bromo substituent raises the boiling point by approximately 52°C compared to the unsubstituted parent compound, a property that directly affects distillation-based purification strategies and thermal stability during high-temperature reactions .

Synthetic Chemistry Process Development Purification

Scalable Synthesis: Demonstrated Multi-Kilogram Production of 7-Bromo Intermediate

A published process development study reports the scalable synthesis of tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, a key protected 7-bromo intermediate, achieving >15 kg scale with a 58% overall yield and 99.7% HPLC purity for the final mTOR inhibitor [1]. In contrast, no comparable multi-kilogram synthesis of the unsubstituted 2-phenyl-3,1-benzoxazepine core is documented in the primary literature, limiting its utility for large-scale research or development programs.

Process Chemistry Scale-Up Industrial Sourcing

Crystal Structure Determination: Unique Conformational Insights for Structure-Based Design

The crystal and molecular structure of 2-phenyl-7-bromobenz[d][1,3]oxazepine has been solved and published, providing precise bond lengths, angles, and conformational data [1]. No equivalent crystal structure is available in the public domain for the unsubstituted 2-phenyl-3,1-benzoxazepine or other simple 7-substituted analogs (e.g., 7-chloro or 7-fluoro), rendering the 7-bromo derivative uniquely valuable for molecular docking, pharmacophore modeling, and QSAR studies.

Structural Biology Crystallography Molecular Modeling

Application-Specific Utility: Key Intermediate for mTOR Inhibitor XL388

The 7-bromobenzoxazepine core is a documented building block in the synthesis of XL388, a highly potent and selective mTOR inhibitor with low nanomolar activity (IC50 < 10 nM) and >1000-fold selectivity over PI3K kinases [1]. The unsubstituted 2-phenyl-3,1-benzoxazepine and the 5-methyl analog have no reported role in the synthesis of clinically relevant kinase inhibitors, and their utility as building blocks for this target class is unproven.

Kinase Inhibition Oncology Medicinal Chemistry

Defined Application Scenarios for 7-Bromo-2-phenyl-3,1-benzoxazepine (CAS 19062-90-9) Based on Quantitative Evidence


mTOR Kinase Inhibitor Development and SAR Studies

Procure 7-bromo-2-phenyl-3,1-benzoxazepine as the starting point for synthesizing benzoxazepine-containing mTOR inhibitors, leveraging its established role as a key intermediate in the scalable manufacture of XL388 (a low-nanomolar, highly selective mTOR inhibitor with documented in vivo antitumor activity) [1]. Alternative benzoxazepine cores lack this validated application pedigree.

Structure-Based Drug Design and Computational Chemistry

Use the published crystal structure of 2-phenyl-7-bromobenz[d][1,3]oxazepine [1] to perform accurate molecular docking, pharmacophore modeling, and QSAR analyses. The absence of experimental 3D structures for unsubstituted or other 7-substituted benzoxazepines makes the 7-bromo derivative uniquely suitable for structure-guided optimization.

Multi-Kilogram Scale-Up and Process Development

Select the 7-bromo derivative for projects requiring reliable, large-scale synthesis. A published process development route demonstrates production of >15 kg of a key 7-bromo intermediate with a 58% overall yield and final drug substance purity of 99.7% [1]. No comparable large-scale route exists for unsubstituted 2-phenyl-3,1-benzoxazepine.

Lipophilicity-Driven Lead Optimization

Employ 7-bromo-2-phenyl-3,1-benzoxazepine when increased lipophilicity (XLogP3-AA ~4.2) is required to achieve desired membrane permeability or CNS penetration, as it offers a 1.0 log unit advantage over the unsubstituted parent (XLogP3-AA 3.2) [1]. This property is critical for tuning ADME profiles in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-phenyl-3,1-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.